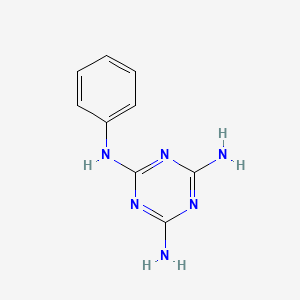

N2-phenyl-1,3,5-triazine-2,4,6-triamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-phenyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHOVGXINXMLLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274720 | |

| Record name | N2-phenyl-1,3,5-triazine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5606-27-9 | |

| Record name | NSC43644 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N2-phenyl-1,3,5-triazine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Precursor Strategies in N2-phenyl-1,3,5-triazine-2,4,6-triamine Synthesis

The construction of the this compound scaffold relies on carefully selected precursors and reaction pathways. These strategies can be divided into methods that build the triazine ring with some substituents already in place and methods that functionalize a pre-existing triazine core, such as cyanuric chloride.

The formation of the 1,3,5-triazine (B166579) heterocycle is a fundamental step in the synthesis of many derivatives. Classical methods often involve cyclization reactions of nitrogen-containing precursors.

Symmetrical 1,3,5-triazines are commonly prepared through the trimerization of compounds containing a carbon-nitrogen triple bond, such as nitriles or cyanamide. chemeurope.com This approach involves the cyclization of three identical precursor molecules to form the stable six-membered triazine ring. For instance, the cyclotrimerization of aromatic nitriles can yield 2,4,6-triaryl-1,3,5-triazines. chim.it While this method is effective for producing symmetrically substituted triazines, it is less direct for creating asymmetrically substituted molecules like this compound, as it would require the co-trimerization of different nitriles, often leading to a mixture of products. The reaction often requires harsh conditions, though catalysts like yttrium salts can facilitate the process under milder, solvent-free conditions. chim.it

A more versatile approach for synthesizing asymmetrically substituted triazines is the condensation reaction between cyanoguanidine and a nitrile. chim.it This method allows for the direct synthesis of 2,4-diamino-6-substituted-1,3,5-triazines. In this pathway, the cyanoguanidine molecule provides two amino groups and two ring nitrogens, while the nitrile provides the third ring nitrogen and the substituent at the C6 position. By selecting the appropriate nitrile (e.g., benzonitrile), a phenyl group can be introduced at a specific position on the triazine ring. Subsequent chemical modification would then be required to introduce the final amino group. Microwave-assisted protocols have been developed for these types of condensation reactions, providing a rapid and efficient route to the desired triazine core. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Cyanoguanidine | Aromatic Nitriles | 6-Aryl-1,3,5-triazine-2,4-diamine | Microwave Irradiation, HCl | nih.gov |

| Cyanoguanidine | Alkyl/Aryl Nitriles | 6-Substituted-2,4-diamino-1,3,5-triazines | Microwave Irradiation | chim.it |

The most prevalent and adaptable strategy for the synthesis of this compound and its derivatives involves the sequential nucleophilic substitution of chlorine atoms from a readily available triazine precursor.

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a key starting material for the synthesis of a vast array of substituted triazines. nih.gov The three chlorine atoms on the triazine ring exhibit different reactivities towards nucleophiles, which allows for their stepwise replacement by controlling the reaction temperature. nih.govnih.gov This differential reactivity is the cornerstone of synthesizing asymmetrically substituted triazines. mdpi.com

The synthesis of this compound via this method proceeds in a controlled, sequential manner:

First Substitution: The first chlorine atom is the most reactive and can be substituted by a nucleophile, such as aniline (B41778), at a low temperature, typically around 0 °C. nih.govnih.gov This reaction yields N-phenyl-4,6-dichloro-1,3,5-triazin-2-amine.

Second Substitution: The introduction of the first amine group decreases the reactivity of the remaining chlorine atoms. The second substitution, for example with ammonia (B1221849), requires a higher temperature, often room temperature, to proceed. nih.govnih.gov This step would form 4-amino-N-phenyl-6-chloro-1,3,5-triazin-2-amine.

Third Substitution: The final chlorine atom is the least reactive and requires even more forcing conditions, such as elevated temperatures or microwave irradiation, for its substitution by the final amino group. nih.govmdpi.com

This stepwise approach provides excellent control over the final substitution pattern, making it a highly effective route to the target compound. mdpi.com Sonochemical methods, utilizing ultrasonic irradiation, have also been employed to facilitate these substitution reactions, often leading to shorter reaction times and higher yields. nih.gov

| Step | Nucleophile | Temperature | Product | Reference |

| 1 | Aniline | 0 °C | N-phenyl-4,6-dichloro-1,3,5-triazin-2-amine | nih.govnih.gov |

| 2 | Ammonia | Room Temp. | 4-amino-N-phenyl-6-chloro-1,3,5-triazin-2-amine | nih.govnih.gov |

| 3 | Ammonia | High Temp. | This compound | nih.gov |

The 1,3,5-triazine ring is an electron-deficient aromatic system. chemeurope.com This electronic characteristic makes it highly susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for electron-rich aromatic rings like benzene. chemeurope.comwikipedia.org This reactivity is exploited in the reactions with cyanuric chloride. Beyond the use of simple amines like aniline and ammonia, this principle allows for the introduction of a wide variety of functionalized amines to create diverse libraries of triazine derivatives. The reaction of cyanuric chloride with different primary or secondary amines, alcohols, or thiols can be used to build complex molecules with specific properties. nih.govresearchgate.net The synthesis can start with the reaction of cyanuric chloride with a functionalized amine, followed by the introduction of other amino groups in a stepwise fashion to build the desired molecular framework. nih.gov

Nucleophilic Substitution Strategies for Aminotriazine (B8590112) Derivatization

Advanced Synthetic Protocols for Enhanced Efficiency and Selectivity

Modern synthetic strategies for this compound and its analogs prioritize speed, yield, and sustainability. These protocols often employ alternative energy sources or novel reaction setups to improve performance over traditional heating methods.

Another efficient one-pot strategy involves the reaction of aldehydes with iodine in aqueous ammonia to generate nitrile intermediates. These intermediates can then be trapped in situ with dicyandiamide (B1669379) in the presence of potassium hydroxide (B78521) to produce 2,4-diaminotriazines. ntu.edu.tw This method is advantageous due to its use of water as a solvent and simple work-up procedures. ntu.edu.tw Furthermore, a green and cost-effective approach utilizes a supported platinum nanoparticle catalyst (Pt/Al2O3) for the acceptorless dehydrogenative one-pot synthesis of triazines from primary alcohols and amidines, proceeding with high atom efficiency. rsc.org

| Reactants | Catalyst/Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Cyanoguanidine, Aromatic Aldehydes, Arylamines | HCl, then Base | Microwave Irradiation | Three-component condensation followed by rearrangement and aromatization. | nih.gov |

| Aldehydes, Dicyandiamide | Iodine, NH4OH(aq), KOH | Reflux (12-48 h) | Proceeds in aqueous media; products obtained by filtration. | ntu.edu.tw |

| Primary Alcohols, Amidines | Pt/Al2O3 | Heating | Acceptorless dehydrogenative methodology with high atom economy. | rsc.org |

Solid-supported synthesis offers significant advantages, including simplified purification, the potential for automation, and often cleaner reactions. In this approach, one of the reactants is adsorbed onto an inert inorganic support. For the synthesis of symmetrical N2,N4,N6-trisubstituted-1,3,5-triazines, a method using Celite as a solid support has been developed. nih.gov In this procedure, cyanuric chloride dissolved in a solvent like 1,4-dioxane (B91453) is adsorbed onto Celite. The substituted amine is then added, and the mixture is irradiated with microwaves. nih.gov The solid support facilitates an efficient reaction, and the workup is simplified to washing with ice-cold distilled water, leading to high yields of the desired products. nih.govacs.org

| Compound Name | Yield | Reference |

|---|---|---|

| N2,N4,N6-Tri(pyrimidin-2-yl)-1,3,5-triazine-2,4,6-triamine | 91% | nih.govacs.org |

| N2,N4,N6-Tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine | 92% | nih.gov |

| N2,N4,N6-Tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine | 95% | nih.govacs.org |

| N2,N4,N6-Tris(5-methylbenzo[d]thiazol-2-yl)-1,3,5-triazine-2,4,6-triamine | 94% | nih.govacs.org |

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes and often improving product yields. chim.itbeilstein-archives.org This technique has been successfully applied to the synthesis of a wide range of symmetrical and unsymmetrical 1,3,5-triazines. chim.it For instance, the one-pot, three-component reaction of cyanamide, aromatic aldehydes, and 5-aminotetrazole (B145819) in pyridine (B92270) under controlled microwave heating (120 °C for 12 minutes) produces N2-(tetrazol-5-yl)-6-aryl-5,6-dihydro-1,3,5-triazine-2,4-diamines in excellent yields. beilstein-journals.org This process is noted for its high atom economy and simple work-up. beilstein-archives.orgbeilstein-journals.org

Similarly, the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines is effectively achieved using a microwave-assisted, one-pot condensation of cyanoguanidine, aromatic aldehydes, and arylamines. nih.gov The rapid heating provided by microwaves avoids the decomposition of reagents and products that can occur with prolonged conventional heating. chim.it This green methodology is also effective for preparing 2,4-diamino-1,3,5-triazines by reacting dicyandiamide with nitriles, offering short reaction times and a simple purification process. researchgate.net

| Reactants | Solvent/Conditions | Time | Key Advantage | Reference |

|---|---|---|---|---|

| Cyanamide, Aldehydes, 5-Aminotetrazole | Pyridine, 120 °C | 12 min | High atom economy, excellent yields. | beilstein-journals.org |

| Cyanoguanidine, Aldehydes, Arylamines | Acidic, then basic | Not specified | Convenient for library generation. | nih.gov |

| Pyrazolylamines, Cyanuric chloride | Solvent-free | Short | Improved yields, reduced decomposition. | researchgate.net |

| Dicyandiamide, Nitriles | DMSO (optional) | ~10 min | Green procedure, simple work-up. | researchgate.net |

Ultrasound-assisted synthesis, or sonochemistry, provides another green alternative to conventional methods. The application of ultrasonic waves can significantly accelerate reaction rates, improve yields, and allow for milder reaction conditions. This technique has been effectively used to synthesize 1,3,5-triazine derivatives. nih.govclockss.org For example, a sonochemical protocol was developed for synthesizing morpholine-functionalized triazines in aqueous media, which enhances sustainability by minimizing the use of organic solvents. nih.gov

In another application, N2,N4,N6-tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine was synthesized via ultrasonication in ethanol (B145695) at room temperature in just 30–35 minutes with an 84% yield. This is a significant improvement over the conventional reflux method, which required 5–6 hours and yielded only 69%. nih.gov The advantages of sonochemistry include operational simplicity, high efficiency, and its alignment with the principles of green chemistry. clockss.orgresearchgate.net

The synthesis of asymmetrically substituted 1,3,5-triazines often relies on a fragment coupling approach, where different nucleophiles are sequentially introduced onto a cyanuric chloride core. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled, stepwise reactions. mdpi.com This differential reactivity is exploited to synthesize complex triazine derivatives.

The process typically starts with the reaction of cyanuric chloride with a first amine at a low temperature (e.g., 0-5 °C). After the first substitution, a second, different amine can be introduced at a higher temperature (e.g., room temperature) to replace the second chlorine atom. Finally, a third nucleophile can be added, often requiring heating to displace the last, least reactive chlorine atom. researchgate.net This step-wise approach allows for the precise construction of triazines with three different substituents, such as those containing dipeptide residues or other functional fragments. mdpi.com Microwave irradiation can also be used to facilitate the replacement of the third chlorine atom, which is often difficult under classical heating conditions. chim.itresearchgate.net

Mechanistic Investigations in this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. The formation of this compound and related compounds from multi-component reactions involves a sequence of condensation, cyclization, and rearrangement steps.

In the one-pot synthesis from cyanoguanidine, aromatic aldehydes, and arylamines, the process is initiated by an acid-catalyzed condensation. nih.gov The reaction sequence leads to the formation of a 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine intermediate. This dihydrotriazine is not the final, thermodynamically stable product. Upon treatment with a base, this intermediate undergoes a Dimroth rearrangement. This type of rearrangement is common in heterocyclic chemistry and involves the ring-opening of the triazine, followed by rotation and re-cyclization to form a more stable isomer. In this case, the exocyclic nitrogen atom and its aryl substituent are incorporated into the triazine ring. The final step is a spontaneous dehydrogenative aromatization, which results in the stable, aromatic 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold. nih.gov The general formation of the 1,3,5-triazine ring can also occur via the reaction of anilines with Mannich reagents, suggesting a pathway involving sequential amine additions and cyclization. researchgate.net

Exploration of Schiff Base Formation and Subsequent Reactions

The synthesis of substituted 1,3,5-triazine-2,4,6-triamines can proceed through pathways involving the formation of Schiff base intermediates. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. These are typically formed by the condensation of a primary amine with an aldehyde or ketone.

In the context of triazine synthesis, a tripodal Schiff base ligand, 2,4,6-Tris(4-carboxybenzimino)-1,3,5-triazine, has been synthesized by reacting 2,4,6-triamino-1,3,5-triazine (melamine) with 4-carboxybenzaldehyde. nih.gov This reaction demonstrates the capability of the amino groups on the triazine ring to undergo condensation with aldehydes to form imine linkages (Schiff bases). nih.gov

Further research into 1,3,5-triazine Schiff base derivatives has been conducted, highlighting their significance as synthetic intermediates. mdpi.com A prevalent method for creating more complex N-substituted triazines is a one-pot, three-component reaction. This process involves the condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine. nih.gov In this sequence, the initial step is often the formation of a Schiff base between the aromatic aldehyde and the arylamine. This in situ generated intermediate then reacts further with cyanoguanidine, leading to the formation of the triazine ring. nih.gov The subsequent reactions can involve cyclization, rearrangement, and aromatization to yield the final stable triazine derivative. nih.gov

Dehydration-Condensation Pathways and Intermediates

The synthesis of the 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold, which is structurally related to this compound, provides a clear example of a dehydration-condensation pathway. This process is initiated by the condensation of three components: cyanoguanidine, an aromatic aldehyde, and an arylamine. nih.gov

The reaction pathway is believed to proceed through several key intermediates. The initial condensation between the aldehyde and the arylamine forms an imine (Schiff base), a reaction that involves the elimination of a water molecule (dehydration). This is followed by the addition of cyanoguanidine to the Schiff base. The resulting adduct undergoes an intramolecular cyclization, another condensation step that eliminates a molecule of ammonia, to form a dihydrotriazine ring intermediate. nih.gov

This dihydrotriazine intermediate is not the final product. A subsequent treatment with a base promotes a critical rearrangement of this intermediate. This rearrangement is coupled with a dehydrogenative aromatization step, which stabilizes the molecule by forming the aromatic 1,3,5-triazine ring system. nih.gov This final step is crucial for the formation of the thermodynamically stable triazine product.

Catalytic Influences on Reaction Pathways and Yields

Microwave irradiation is also noted as a key factor, often accelerating the reaction rate and leading to higher yields in shorter time frames compared to conventional heating methods. nih.govresearchgate.netchim.it This "green" synthetic approach reduces the need for solvents and simplifies purification. researchgate.netchim.it

Alternative synthetic strategies for substituted triazines starting from cyanuric chloride demonstrate the influence of different types of reagents. The sequential nucleophilic substitution of chloride atoms can be controlled by temperature and the choice of nucleophile. mdpi.com For instance, the preparation of 2,4,6-trialkoxy-1,3,5-triazines is achieved by reacting the corresponding lithium alkoxide with cyanuric chloride. mdpi.com In other cases, specific catalysts like silver acetate (B1210297) (AgOAc) in combination with a base like potassium carbonate (K2CO3) have been used to facilitate the substitution of a remaining chloride atom with a thio group, achieving high yields of up to 97%. mdpi.com

The table below summarizes the influence of different catalytic systems on the yield of related triazine syntheses.

| Starting Materials | Catalytic System/Conditions | Product Type | Yield (%) | Reference |

| Cyanoguanidine, Aldehydes, Amines | Hydrochloric Acid / Microwave | 6,N2-diaryl-1,3,5-triazine-2,4-diamines | Not specified | nih.gov |

| Dicyandiamide, Nitriles | Microwave Irradiation (solvent-free) | 2,4-Diamino-1,3,5-triazines | Good | researchgate.net |

| Cyanuric Chloride, Phenol | AgOAc/K2CO3/EtOH/H2O | 2,4-dichloro-6-phenoxy-1,3,5-triazine | 97% | mdpi.com |

| Aromatic Nitriles | Yttrium Salts (solvent-free) | Tris-pyrazolyl-1,3,5-triazines | Moderate | chim.it |

Role of Modulators in Controlling Crystallinity

The control of crystallinity is essential for determining the physical properties and potential applications of molecular solids. In the context of 1,3,5-triazine-2,4,6-triamine (B14427507) (melamine) and its derivatives, intermolecular forces, particularly hydrogen bonding, play a dominant role in the formation of the crystal lattice.

The co-crystallization of melamine (B1676169) with 3-nitrophenol (B1666305) demonstrates how molecular interactions can dictate the final crystal structure. In this case, the crystal packing is heavily influenced by a network of intermolecular O—H···N, N—H···N, and N—H···O hydrogen bonds. nih.gov These interactions, along with weaker C—H···π and π–π stacking interactions, create a well-defined three-dimensional supramolecular architecture. nih.gov The 3-nitrophenol molecules act as modulators, interacting with the melamine core through specific hydrogen bonding sites to guide the assembly into a particular crystalline form. nih.gov

Structural modifications to the triazine core itself can also modulate crystallinity. Research on emitters based on 2,4,6-triphenyl-1,3,5-triazine (B147588) has shown that the introduction of carbazole (B46965) derivatives into the ortho-positions of the phenyl rings is beneficial for producing single crystals. rsc.org This strategic placement of bulky substituents can influence the packing efficiency and intermolecular interactions, thereby promoting the growth of high-quality crystals with specific space groups. rsc.org These findings suggest that the deliberate introduction of functional groups that can form specific intermolecular interactions or induce steric constraints can be a powerful tool for controlling the solid-state structure and crystallinity of this compound derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Triazine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including complex heterocyclic systems like substituted triazines. tdx.catresearchgate.net By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of protons (¹H) and carbon atoms (¹³C) within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For N2-phenyl-1,3,5-triazine-2,4,6-triamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the phenyl group and the amine groups.

The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.00 and 8.36 ppm. nih.gov The specific chemical shifts and splitting patterns of these protons can provide information about the substitution pattern on the phenyl ring. The protons of the amino groups (-NH2 and -NH-) are also characteristic. These signals can be broad and their chemical shifts are often variable, depending on the solvent, concentration, and temperature. In some cases, these amine protons undergo rapid exchange with solvent protons, which can lead to their signals not being observed. researchgate.net The complexity of ¹H NMR spectra for amino-substituted triazines can be influenced by low solubility and the presence of multiple conformers in solution. tdx.cat

Table 1: Representative ¹H NMR Chemical Shifts for Phenyl-Triazine Derivatives

| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Phenyl) | 7.00 - 8.95 | Multiplet |

| Amine (N-H) | Variable, often broad | Singlet (broad) |

Note: Data compiled from analogous structures found in scientific literature. nih.govnih.govmdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For this compound, the ¹³C NMR spectrum would feature signals for the carbons of the triazine ring and the phenyl group. The carbon atoms of the 1,3,5-triazine (B166579) ring are highly deshielded and typically resonate at very low field, often in the range of δ 163 to 173 ppm. nih.govrsc.org The carbons of the phenyl group appear in the aromatic region, generally between δ 113 and 142 ppm. mdpi.com The presence of multiple signals for chemically similar carbons can indicate the existence of different conformational isomers in equilibrium. tdx.cat

Table 2: Representative ¹³C NMR Chemical Shifts for Phenyl-Triazine Derivatives

| Carbon Atoms | Typical Chemical Shift (δ, ppm) |

|---|---|

| Triazine Ring (C=N) | 163 - 173 |

| Phenyl Ring (aromatic) | 113 - 142 |

Note: Data compiled from analogous structures found in scientific literature. nih.govmdpi.comnih.gov

Variable Temperature NMR for Conformational and Dynamic Studies

Arylamino-1,3,5-triazines exhibit hindered rotation around the exocyclic carbon-nitrogen (C–N) bond due to the partial double bond character arising from n–π conjugation. nih.gov This restricted rotation gives rise to distinct, stable conformers (or rotamers) that can interconvert. Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes. nih.govrsc.org

At low temperatures (e.g., below -40 °C), the interconversion between conformers is slow on the NMR timescale. nih.gov This "slow exchange regime" results in a complex spectrum where separate signals are observed for each unique proton and carbon in each conformer. As the temperature is increased, the rate of interconversion accelerates. Eventually, a temperature is reached where the exchange becomes rapid on the NMR timescale (the "fast exchange regime," e.g., above 100 °C), and the distinct signals for the individual conformers coalesce into a single set of time-averaged signals. tdx.catnih.gov

Studies on similar 1,3,5-triazine derivatives have shown they can exist as a mixture of conformers, such as a symmetric "propeller" form and an asymmetric conformer. nih.gov By analyzing the NMR spectra at different temperatures, researchers can determine the energy barriers to rotation and understand the conformational dynamics of the molecule in solution. nih.govnih.gov

Mass Spectrometry for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like substituted triazines. researchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions. This method typically produces minimal fragmentation, with the primary ion observed being the protonated molecule [M+H]⁺. researchgate.net

For this compound (molecular formula C₉H₉N₅, molecular weight 187.20 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at an m/z value of approximately 188.09, corresponding to the [M+H]⁺ ion. The detection of this ion confirms the molecular weight of the compound. ESI-MS has proven to be a specific and highly sensitive method for the detection and characterization of various triazine derivatives. researchgate.netthermofisher.com

High-Resolution Mass Spectrometry (HR-Mass)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. acs.org

For the protonated molecule of this compound, [C₉H₁₀N₅]⁺, the theoretical exact mass can be calculated. An HRMS analysis would measure this mass with high accuracy. If the experimentally measured mass matches the calculated theoretical mass within a very small error margin (typically <5 ppm), it provides strong evidence for the proposed elemental composition, confirming the identity of the compound and ruling out other potential structures with the same nominal mass. nih.govrsc.org This technique is a critical tool for the definitive structural confirmation of newly synthesized triazine derivatives. nih.govacs.org

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and its analogs. The infrared spectrum of these compounds is characterized by distinct absorption bands corresponding to the vibrational modes of the triazine ring, phenyl group, and amino substituents.

The primary and secondary amine (N-H) stretching vibrations are typically observed in the region of 3100-3500 cm⁻¹. These bands are often broad due to hydrogen bonding. The C=N stretching vibrations within the 1,3,5-triazine ring give rise to strong absorptions in the 1400-1600 cm⁻¹ region. Phenyl group vibrations, including C-C stretching within the aromatic ring, are also prominent in this area. For instance, in 2,4,6-triamino-1,3,5-triazine (melamine), characteristic peaks for NH2 scissoring and C=N stretching are well-defined. researchgate.net The in-plane ring stretches of the s-triazine ring can be difficult to distinguish as they often resemble those of the phenyl ring. mdpi.com However, a fully symmetric stretch, which is Raman-active, may appear around 990 cm⁻¹. mdpi.com

The C-N stretching vibrations of the amino groups attached to the triazine ring typically appear in the 1200-1350 cm⁻¹ range. Out-of-plane bending vibrations of the C-H bonds of the phenyl group and N-H wagging of the amino groups are found in the lower frequency region, generally between 600 and 900 cm⁻¹. The precise positions and intensities of these bands can be influenced by the nature and position of substituents on the phenyl ring or the amino groups.

FTIR Spectroscopy Data for Triazine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3100-3500 | Primary/Secondary Amines |

| C-H Stretching (Aromatic) | 3000-3100 | Phenyl Group |

| C=N Stretching | 1400-1600 | Triazine Ring |

| C-C Stretching | 1400-1600 | Phenyl Ring |

| C-N Stretching | 1200-1350 | Aryl/Alkyl Amines |

| C-H Out-of-plane Bending | 600-900 | Phenyl Group |

Electronic Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound and its derivatives. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals (typically π or non-bonding, n) to higher-energy anti-bonding orbitals (π*). The resulting spectrum is sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups.

The electronic spectra of these compounds are generally characterized by intense absorption bands in the UV region, corresponding to π → π* transitions within the conjugated system formed by the triazine and phenyl rings. The triazine ring itself is a chromophore, and its electronic properties are significantly modulated by the attached phenylamino (B1219803) and amino groups.

UV-Vis Absorption Data for Selected Triazine Derivatives

| Compound Type | Typical λ_max_ Range (nm) | Associated Electronic Transition |

|---|---|---|

| Phenyl-substituted Triazines | 270-325 | π → π* |

Crystallographic Studies of this compound Derivatives

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

Crystallographic studies of closely related compounds, such as 2,4-diamino-6-phenyl-1,3,5-triazine, reveal key structural features. researchgate.netresearchgate.net The 1,3,5-triazine ring is typically planar, a consequence of its aromatic character. The exocyclic C-N bonds connecting the amino and phenylamino groups to the triazine ring exhibit partial double-bond character. The phenyl ring is generally twisted out of the plane of the triazine ring to minimize steric hindrance.

In the cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid, the crystal system was determined to be monoclinic with the space group C2/c. researchgate.net Similarly, the parent compound 2,4,6-triamino-1,3,5-triazine (melamine) crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net These analyses provide precise atomic coordinates, allowing for a complete description of the molecular geometry.

Crystallographic Data for a 2,4-diamino-6-phenyl-1,3,5-triazine Cocrystal

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 33.867 (2) | researchgate.net |

| b (Å) | 7.4289 (3) | researchgate.net |

| c (Å) | 12.2015 (8) | researchgate.net |

| β (°) | 94.241 (2) | researchgate.net |

Analysis of Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions

The crystal packing of this compound derivatives is predominantly directed by a network of intermolecular hydrogen bonds. The amino groups serve as effective hydrogen bond donors (N-H), while the nitrogen atoms within the triazine ring act as hydrogen bond acceptors.

These interactions lead to the formation of well-defined supramolecular architectures. chim.it In the crystal structure of 2,4-diamino-6-phenyl-1,3,5-triazine, molecules form base pairs through N—H···N hydrogen bonds, creating a classic R²₂(8) graph set motif. researchgate.net These base-paired units further self-assemble into supramolecular ribbons. researchgate.net The secondary structures can vary, ranging from pseudo-honeycomb networks to corrugated rosette layers, depending on the specific substituents and packing forces. researchgate.net

Investigation into this compound Remains Limited

Despite extensive searches of chemical and crystallographic databases, detailed research on the polymorphism and solvate structures of the chemical compound this compound is not publicly available. As a result, a comprehensive analysis of this specific aspect of its solid-state chemistry cannot be provided at this time.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and the formation of solvates, which are crystal structures containing molecules of the crystallization solvent, are critical areas of study in pharmaceutical and materials science. Different polymorphs and solvates of a compound can exhibit significant variations in physical properties such as solubility, melting point, and stability. Understanding and controlling these forms is crucial for the development of new materials and active pharmaceutical ingredients.

While the synthesis of this compound has been documented, subsequent in-depth structural elucidation of its various potential crystalline forms has not been reported in the available scientific literature. koreascience.kr Research on related triazine derivatives, such as melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) and 2,4,6-tris(4-pyridyl)-1,3,5-triazine, has shown that the triazine ring is a versatile building block for creating diverse solid-state architectures through hydrogen bonding and π-π stacking interactions. researchgate.netnih.govresearchgate.net These studies often reveal the existence of multiple polymorphs and the capacity to form co-crystals and solvates. nih.govresearchgate.net

For instance, studies on melamine have detailed its crystal structure and its interactions in aqueous solutions. researchgate.netunits.it Furthermore, research into other substituted triazines has explored how different functional groups attached to the triazine core influence their crystal packing and potential for polymorphism. nih.govresearchgate.net

However, the specific influence of the N2-phenyl group in conjunction with the two amino groups on the crystallization behavior of this compound has not been the subject of published crystallographic investigations. A singular mention of a dimethyl sulfoxide (B87167) solvate of this compound was found in a database query result, but without any associated structural data or detailed study. ugr.es

The absence of this information in the public domain, including major crystallographic databases, prevents the creation of detailed data tables and an in-depth discussion on the polymorphism and solvate structures of this compound. Further experimental research would be required to elucidate these aspects of its solid-state chemistry.

Reactivity and Fundamental Mechanistic Investigations

Chemical Transformations of the Triazine Core and Pendant Groups

The reactivity of the N2-phenyl-1,3,5-triazine-2,4,6-triamine scaffold is characterized by reactions involving both the central triazine ring and its appended amino groups. These transformations are crucial for the synthesis of new functionalized derivatives.

The amino-triazine moiety can undergo selective oxidation, particularly in reactions with ketones, to yield N-( nih.govtubitak.gov.trnih.govtriazine-2-yl) α-ketoamides and N-( nih.govtubitak.gov.trnih.govtriazine-2-yl) amides. nih.gov The selectivity of these reactions is highly dependent on the chosen reaction conditions.

In a controlled process, 2-amino nih.govtubitak.gov.trnih.govtriazines react with ketones in the presence of a copper catalyst and iodine. The choice of atmosphere dictates the final product. Under a nitrogen atmosphere, the reaction proceeds through an oxidation pathway to yield α-ketoamides. nih.gov Conversely, when the reaction is conducted under an oxygen atmosphere, an oxidative C-C bond cleavage occurs, leading to the formation of amides. nih.gov This dual reactivity provides a versatile tool for synthesizing different classes of triazine derivatives from common precursors. nih.gov

The transformation is tolerant of various functional groups on both the triazine and ketone starting materials, highlighting its utility in synthetic chemistry. nih.gov A general procedure for the synthesis of N-( nih.govtubitak.gov.trnih.govtriazine-2-yl) α-ketoamides involves reacting the aminotriazine (B8590112) with a ketone, copper(I) chloride (CuCl), and iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov

| Product Type | Key Reagents | Atmosphere | Typical Conditions |

|---|---|---|---|

| N-( nih.govtubitak.gov.trnih.govtriazine-2-yl) α-ketoamide | CuCl, I2 | Nitrogen (N2) | 120 °C in DMSO |

| N-( nih.govtubitak.gov.trnih.govtriazine-2-yl) amide | Cu Salts, I2 | Oxygen (O2) | Stirring under O2 (1 atm) |

Specific reduction pathways for this compound are not extensively detailed in the reviewed literature. However, studies on related triazine compounds provide insight into potential reduction mechanisms. The electrochemical reduction of triazine herbicides, such as atrazine (B1667683) (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine), has been investigated. umn.edu These studies suggest that a primary pathway involves dechlorination, but evidence also points toward the reduction of the triazine ring itself. umn.edu This indicates that under electrochemical conditions, the aromaticity of the triazine core can be disrupted.

Other research on highly substituted triazines, like hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), shows that electrochemical reduction leads to the reduction of the nitroso groups followed by cleavage of the triazine ring. nih.govacs.org While the substituents on this compound are less reactive than nitro or chloro groups, these findings suggest that the triazine ring is susceptible to reduction, potentially leading to ring-opened products under sufficiently strong reducing conditions.

The synthesis of asymmetrically substituted 1,3,5-triazines is a well-established field, primarily relying on the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.net This step-wise approach allows for the controlled introduction of different amine groups by carefully managing reaction temperatures, leveraging the decreasing reactivity of the ring with each substitution. researchgate.net

This methodology is the foundation for creating structures like this compound and its derivatives. A library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines has been prepared using a one-pot, microwave-assisted method involving cyanoguanidine, aromatic aldehydes, and arylamines. nih.gov Once the primary and secondary amino groups are in place, they can potentially undergo further substitution reactions, such as alkylation or acylation, to produce more complex derivatives, although specific studies focusing solely on this aspect for the title compound are not prominent. The existing synthetic protocols demonstrate the high degree of control possible in functionalizing the triazine core with diverse amino pendants. researchgate.netnih.gov

Intramolecular Dynamics and Tautomerism

The structure of this compound is not static. It exhibits dynamic intramolecular processes, including proton exchange and restricted rotation, which are fundamental to its chemical properties.

This compound can theoretically exist in different tautomeric forms through the migration of a proton from an exocyclic amino group to a ring nitrogen, resulting in an amino-imino equilibrium. This phenomenon is common in heterocyclic chemistry. rsc.org In solution, rapid proton exchange between the amino groups and the solvent can occur. For the parent compound melamine (B1676169) (1,3,5-triazine-2,4,6-triamine), this exchange is so fast that the signal for the NH2 protons is often not observed in proton NMR spectra when using deuterated solvents like D2O. researchgate.net

Theoretical studies on other triazine derivatives have shown that the direct, uncatalyzed amino-imino proton exchange proceeds through a high-energy, four-membered ring transition state. researchgate.net This significant energy barrier suggests that the process might be slow enough to be detected by NMR spectroscopy under certain conditions, allowing for the study of the distinct tautomers. researchgate.net In some cases, specific substitution patterns can stabilize the less common imino tautomer, allowing for its isolation and characterization by X-ray crystallography. nih.gov

A significant feature of amino-substituted s-triazines is the hindered rotation around the exocyclic carbon-nitrogen (C-N) bonds. This restriction is due to the partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair electrons into the electron-deficient triazine ring. This phenomenon can be studied in detail using variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. researchgate.net

At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for different conformers. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal at the coalescence temperature. From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net For various amino-substituted 1,3,5-triazines, these barriers are typically found to be in the range of 11 to 15 kcal/mol. researchgate.net

| Compound Type | Method | Rotational Barrier (ΔG‡) | Reference |

|---|---|---|---|

| Symmetric 1,3,5-triazine (B166579) derivatives | VT-NMR in DMF-d7 | 11.7 to 14.7 kcal/mol | researchgate.net |

| 2,4-Diamino-6-phenyl-1,3,5-triazine | VT-NMR | Calculation from coalescence temperature | researchgate.net |

Photophysical and Photochemical Reaction Mechanisms

The photophysical and photochemical behavior of this compound is governed by the interplay of its electronic structure, molecular geometry, and the surrounding environment. The triazine core, being electron-deficient, and the amino and phenyl substituents, acting as electron-donating groups, create a donor-acceptor system that dictates the nature of its excited states. Upon absorption of light, the molecule is promoted to an electronically excited state. The subsequent deactivation of this excited state can occur through several competing pathways, both radiative (fluorescence) and non-radiative.

Detailed experimental and computational studies specifically on the excited-state dynamics of this compound are not extensively available in the public domain. However, by examining related 1,3,5-triazine derivatives, a general understanding of the potential deactivation pathways can be inferred. For many fluorescent 1,3,5-triazine derivatives, the de-excitation process is sensitive to solvent polarity, indicating a significant change in the dipole moment upon excitation, which is characteristic of intramolecular charge transfer (ICT) states.

The primary deactivation pathways for electronically excited molecules like this compound include:

Fluorescence: Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀).

Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ → S₀). This process is often facilitated by vibrational relaxation.

Intersystem Crossing (ISC): Non-radiative transition between states of different spin multiplicity (e.g., from a singlet state S₁ to a triplet state T₁).

Photochemical Reactions: The excited molecule undergoes a chemical transformation, leading to a new chemical species.

The efficiency of each pathway is influenced by the molecular structure, the solvent, and the temperature. For instance, molecular rigidity can enhance fluorescence by slowing down non-radiative decay pathways that involve molecular motion.

To provide a comparative context, the photophysical properties of several related triazine derivatives are presented in the table below.

| Compound | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) | Solvent | Reference |

| 2,4,6-tris{4'-[(4"-diphenylamino)-2"'-phenylethynyl]phenyl}-1,3,5-triazine | 431 | 503 | 72 | Dichloromethane | mdpi.com |

| 4,4'-((6-(4-(diethylamino)phenyl)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzaldehyde | 350 | 450 | 100 | Chloroform | nih.gov |

| Diaminotriazine substituted diphenyl ether derivative | 350-375 | 437-496 | - | Solid State | rsc.org |

General Deactivation Pathways:

For this compound, the primary deactivation pathways from the excited state are expected to be fluorescence and non-radiative decay (internal conversion and intersystem crossing). The amino groups and the phenyl group can participate in charge transfer to the triazine ring upon excitation. The efficiency of fluorescence will be in competition with non-radiative processes. Factors that can promote non-radiative decay include conformational flexibility of the phenyl and amino groups, which can lead to vibrational modes that effectively dissipate the electronic energy as heat.

Excited-State Intramolecular Proton Transfer (ESIPT):

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule in the electronically excited state. This process is typically very fast and can be a highly efficient deactivation pathway. A key structural requirement for ESIPT is the presence of a pre-existing intramolecular hydrogen bond in the ground state, which facilitates the proton transfer upon photoexcitation. The general mechanism involves the photo-induced tautomerization of the molecule.

In the context of this compound, the likelihood of ESIPT as a significant deactivation pathway is considered low. The molecular structure does not possess the typical arrangement of a proton donor (like a hydroxyl or primary amino group) in close proximity to a suitable proton acceptor atom within the same molecule, which would be necessary to form a stable intramolecular hydrogen bond to facilitate such a transfer. The amino groups are attached to the triazine ring, and while they have protons, there isn't an obvious intramolecular acceptor site that would lead to a favorable ESIPT reaction. Therefore, other deactivation pathways such as internal conversion, intersystem crossing, and fluorescence are expected to be the dominant processes governing the excited-state lifetime of this compound.

Computational and Theoretical Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods model the electronic structure from first principles, offering insights into molecular geometry, stability, and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. nih.gov This method is particularly useful for predicting the electronic absorption spectra (UV-Vis) of compounds. For various 1,3,5-triazine (B166579) derivatives, TD-DFT calculations have successfully reproduced experimental absorption trends. mdpi.com These computations can determine the energies of electronic transitions, the orbitals involved (e.g., π → π* transitions), and the theoretical maximum absorption wavelengths (λmax). mdpi.comsciety.org Such analyses are crucial for designing triazine-based materials with specific optical properties for applications like dyes or optoelectronic devices. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and shape of these orbitals are key to predicting how a molecule will interact with other species. libretexts.org In the context of triazine derivatives, FMO analysis is used to understand charge transfer interactions within the molecule and its reactivity profile. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability and electronic excitation energy. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. acs.org Computational studies on triazine analogs provide data on these orbital energies, helping to explain their biological activity and electronic properties. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies for Analogous Triazine Compounds

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 1,3,5-Triazine-NPh2 derivative (3-NPh2) | -5.51 | -1.58 | 3.93 | mdpi.com |

| 1,3,5-Triazine-H derivative (7-H) | -5.99 | -1.74 | 4.25 | mdpi.com |

| 1,3,5-Triazine-NO2 derivative (3-NO2) | -6.65 | -2.90 | 3.75 | mdpi.com |

| 1,3,5-Triazine-CN derivative (3-CN) | -6.55 | -2.48 | 4.07 | mdpi.com |

Note: Data is for structurally related triphenyl-triazine derivatives and is intended to be illustrative of the application of FMO analysis.

Molecular Modeling and Simulation

Beyond quantum mechanics, molecular modeling and simulation techniques are used to predict how molecules behave and interact with larger biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to study how phenylamino-s-triazine derivatives may act as potential therapeutic agents. rsc.org Docking simulations place the triazine compound into the active site of a target protein, and a scoring function is used to estimate the binding affinity. jusst.org These studies reveal key molecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and amino acid residues of the protein. acs.orgnih.gov For instance, docking studies on various substituted phenylamino-triazines have identified critical interactions with anticancer targets like kinases, helping to explain their mechanism of action at a molecular level. rsc.orgacs.org

Table 2: Illustrative Molecular Docking Interactions for Phenylamino-Triazine Analogs

| Compound Class/Derivative | Target Protein | Key Interacting Residues | Types of Interaction |

| Phenylamino-s-triazine derivative (2d) | EGFR | Met793 | Hydrogen Bond |

| Phenylamino-s-triazine derivative (2d) | DHFR | Leu22, Ile50 | Hydrophobic |

| Phenylamino-s-triazine derivative (3a) | VEGFR2 | Cys919, Asp1046 | Hydrogen Bond |

| Phenylamino-s-triazine derivative (3b) | CDK2 | Leu83, Asp86 | Hydrogen Bond, Hydrophobic |

Source: Adapted from in silico studies on symmetrical di-substituted phenylamino-s-triazine derivatives. rsc.org

Computational chemistry is also employed to predict a wide range of molecular properties and reactivity profiles for novel compounds before they are synthesized. For classes of phenylamino-s-triazine derivatives, computational tools are used to calculate physicochemical properties relevant to drug development, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. rsc.orgnih.gov These calculations help assess the "drug-likeness" of a molecule based on established guidelines like Lipinski's Rule of Five. rsc.org Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies predict how a compound might behave in a biological system, guiding the selection of the most promising candidates for further experimental investigation. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies are computational methodologies that aim to correlate the chemical structure of a compound with its physicochemical properties. These models are mathematical equations that can predict properties like boiling point, solubility, or, in the closely related field of Quantitative Structure-Activity Relationships (QSAR), biological activity.

The development of a QSPR model for N2-phenyl-1,3,5-triazine-2,4,6-triamine and its analogues involves a series of steps. First, a dataset of related triazine compounds with known experimental property values is compiled. Next, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as topology, electronic properties (e.g., charge on a nitrogen atom), and steric effects. researchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links the descriptors to the property of interest. A crucial step is model validation, which ensures the model is predictive and not just a random correlation. This is often done using cross-validation techniques (like leave-one-out) and by testing the model on an external set of compounds not used in the model's creation. High values for statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) indicate a robust and predictive model. researchgate.net

Table 2: Key Parameters in QSPR Model Validation

| Parameter | Description | Desired Value |

|---|---|---|

| R² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.8 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through cross-validation. | > 0.6 |

In a typical 3D-QSPR study, the molecules in the dataset are structurally aligned. Then, the space around the molecules is probed to generate steric and electrostatic fields. These field values are used as variables to build the regression model. The final model can be visualized as a contour map, highlighting regions where positive or negative steric bulk, or positive or negative electrostatic charge, is predicted to increase or decrease the property of interest. This provides a visual and intuitive guide for designing new molecules with enhanced properties. nih.govrsc.org For this compound, a 3D-QSPR model could reveal, for instance, how substituents on the phenyl ring would sterically and electronically influence a property like solubility or receptor binding affinity.

In Silico ADME Profiling and Drug-Likeness Assessment

In silico (computer-based) methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This profiling helps to identify candidates with a higher probability of success in clinical trials.

For this compound, various ADME parameters and drug-likeness rules can be calculated using computational tools like SwissADME. mdpi.com Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity, and hydrogen bond donors/acceptors. The analysis of triazine derivatives often includes predictions of properties like water solubility (Log S), lipophilicity (Log P), and topological polar surface area (TPSA), which are critical for oral bioavailability. mdpi.comnih.gov These computational assessments provide a valuable early-stage filter to prioritize compounds with favorable pharmacokinetic profiles. researchgate.net

Table 3: Predicted In Silico ADME/Drug-Likeness Profile for this compound

| Property | Predicted Value/Descriptor | Significance |

|---|---|---|

| Molecular Weight (MW) | ~203.23 g/mol | Size; within Lipinski's rule (<500) |

| Lipophilicity (XLOGP3) | ~1.0-2.0 | Membrane permeability; within Lipinski's rule (<5) |

| Hydrogen Bond Donors | 3 (from NH2 groups) | Solubility/Binding; within Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 6 (from N atoms) | Solubility/Binding; within Lipinski's rule (≤10) |

| Topological Polar Surface Area (TPSA) | ~105 Ų | Polarity/Permeability; indicates good cell permeability |

| Water Solubility (Log S) | Moderately Soluble | Important for formulation and absorption |

Advanced Research Applications and Functional Materials

In Material Science and Engineering

The strategic incorporation of N2-phenyl-1,3,5-triazine-2,4,6-triamine into larger macromolecular structures allows for the precise tuning of material properties, leading to innovations in catalysis, adsorption, and separation technologies.

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising materials for a variety of applications. uni-duesseldorf.deresearchgate.net The triazine core of this compound and its derivatives serves as a versatile node for the construction of these frameworks.

Covalent triazine frameworks (CTFs) are a subclass of COFs that utilize the 1,3,5-triazine (B166579) ring as a fundamental building unit. The synthesis of CTFs can be achieved through various methods, including ionothermal synthesis, Friedel-Crafts reactions, and Schiff base condensation. azaruniv.ac.iracs.org While direct synthesis using this compound is not extensively documented, analogous structures like 1,3,5-tris-(4-aminophenyl)triazine have been successfully employed in the synthesis of imine-linked COFs. uni-duesseldorf.denih.gov

For instance, the condensation reaction of a triamine-functionalized triazine with a dialdehyde (B1249045) linker, such as 4,4'-biphenyldicarboxaldehyde, can yield a crystalline COF with a high surface area. nih.gov The general synthetic approach involves a catalyst-free Schiff base reaction under solvothermal conditions. nih.gov The resulting imine-linked frameworks exhibit significant porosity and crystallinity. nih.gov Another synthetic route involves the trimerization of nitrile-containing monomers under ionothermal conditions, which can produce both ordered and amorphous microporous polytriazine networks. researchgate.net

Table 1: Synthesis Methods for Covalent Triazine Frameworks

| Synthesis Method | Description | Key Features |

|---|---|---|

| Ionothermal Synthesis | Trimerization of nitrile monomers in a molten salt (e.g., ZnCl2) at high temperatures. researchgate.net | Can produce materials with very large surface areas. researchgate.net |

| Friedel-Crafts Reaction | Alkylation or acylation reactions catalyzed by a Lewis acid. | Allows for the formation of robust C-C bonds within the framework. |

The porosity and surface area of CTFs can be tailored by carefully selecting the monomers and controlling the synthesis conditions. acs.org Factors such as the length and geometry of the linker molecules, the reaction temperature, and the choice of catalyst or solvent all play a crucial role in determining the final properties of the material. azaruniv.ac.ir

For example, in ionothermal synthesis, increasing the reaction temperature can lead to the formation of amorphous materials with larger surface areas, while lower temperatures may favor the formation of more crystalline frameworks with smaller, more defined pores. bohrium.com Specifically, the trimerization of 1,3,5-tricyanobenzene in molten ZnCl2 can yield crystalline frameworks with surface areas around 500 m²/g, while higher temperatures can produce amorphous materials with surface areas up to 2000 m²/g. bohrium.com Similarly, the synthesis of new pBN-CTFs using the ionothermal method with variations in temperature and the ZnCl2-to-monomer ratio resulted in BET surface areas up to 1460 m²/g. nih.gov

The use of fluorinated linkers in COF synthesis has also been shown to influence the porosity and gas separation properties of the resulting materials. nih.gov For instance, a fluorinated biphenyl (B1667301) dialdehyde linker was used to create a COF with a BET surface area of 1356 m²/g, which demonstrated improved CO2/CH4 selectivity in mixed-matrix membranes. nih.gov

Table 2: Porosity and Surface Area of Selected Triazine-Based COFs

| COF Name | Monomers | BET Surface Area (m²/g) | Key Application |

|---|---|---|---|

| HHU-COF-1 | 1,3,5-tris-(4-aminophenyl)triazine, 4,4'-biphenyldicarboxaldehyde | 2352 | Gas Separation nih.gov |

| HHU-COF-2 | 1,3,5-tris-(4-aminophenyl)triazine, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxaldehyde | 1356 | Gas Separation nih.gov |

| pBN-CTF-10-550 | 4,4′-(phenazine-5,10-diyl)dibenzonitrile | 1460 | CO2 Adsorption nih.gov |

The nitrogen-rich and electronically tunable nature of the triazine core, combined with the high surface area and porous structure of COFs, makes these materials promising candidates for heterogeneous catalysis. researchgate.netrsc.org The incorporation of phenylamine functionalities, as in this compound, can further enhance the catalytic activity by introducing basic sites and modifying the electronic properties of the framework.

One notable application is in the Knoevenagel condensation, a base-catalyzed carbon-carbon bond-forming reaction. A COF synthesized from 2,4,6-tris(4-aminophenylamino)-1,3,5-triazine (a close analogue of the subject compound) and 2,4,6-triformylphloroglucinol demonstrated high catalytic activity, achieving 99% conversion in 12 hours. rsc.org This high efficiency was attributed to the engineered basic sites within the COF structure. rsc.org

Triazine-based COFs have also been explored as photocatalysts for various organic transformations. researchgate.net For example, a triazine-porphyrin-based hyperconjugated COF has shown high performance in the aerobic coupling of benzylamine (B48309) and selective oxidation of thioanisole (B89551) under visible light irradiation. nih.gov Furthermore, nitrogen-rich triazine-based COFs have been developed as efficient visible-light photocatalysts for the production of hydrogen peroxide. mdpi.comnih.gov

Beyond crystalline frameworks, this compound and its derivatives can be integrated into various polymeric systems, imparting unique thermal, optical, and mechanical properties.

Polyguanamines are a class of polymers that can be synthesized through the polycondensation of a dichlorotriazine derivative with a diamine. The incorporation of N-phenylmelamine units into the polymer backbone can influence the material's properties. For instance, polyguanamines prepared by the polymerization of bis[N-(2-anilino-4-chloro-1,3,5-triazine)yl]-4,4'-oxydianiline with various alkylene diamines have demonstrated good solubility in typical organic solvents and high thermal stability, with 5% weight loss occurring at temperatures in the range of 435-449°C. researchgate.net The presence of hydrogen bonds between the triazine and adjacent anilino units was also observed. researchgate.net

The synthesis of high molecular weight polyguanamines has been achieved through the solution polycondensation of 2-N,N-dibutylamino-4,6-dichloro-1,3,5-triazine with various aromatic diamines. researchgate.net These polymers also exhibited high thermal stability. researchgate.net The polymerization of aniline (B41778) derivatives with sulfur monochloride has also been explored to yield poly[N,N-(phenylamino)disulfides], which are colored polymers with a conjugated backbone. nih.gov

Optical and Electronic Materials Development

Triazine derivatives are a significant class of ultraviolet (UV) radiation absorbers, developed to protect materials from the damaging effects of sun exposure. chim.it These compounds function by competitively absorbing harmful UV light, preventing it from reaching and degrading the polymer matrix or other sensitive substrates. chim.it Compared to other classes of UV absorbers like benzotriazoles and benzophenones, triazine-based absorbers are a more recent development, offering advantages such as high absorption efficiency, low color, good compatibility with various materials, and excellent stability at high processing temperatures. researchgate.net

The UV-absorbing capability of these molecules stems from their chemical structure, which features a 1,3,5-triazine core substituted with aromatic groups. This arrangement creates a conjugated system that can absorb high-energy UV photons. Upon absorption of UV energy, the molecule is promoted to an excited state. It then rapidly dissipates this energy through non-radiative pathways, such as conversion into thermal energy, before returning to its ground state, ready to absorb another photon. mdpi.com This cycle can be repeated many times without significant degradation of the absorber molecule itself, providing long-lasting protection.

The presence of hydroxyl groups ortho to the triazine ring on the phenyl substituents is a common feature in high-performance triazine UV absorbers. This structural element facilitates an excited-state intramolecular proton transfer (ESIPT) mechanism, which is a very efficient pathway for energy dissipation, contributing to the photostability of the molecule. mdpi.com While this compound itself may not be a primary commercial UV absorber, its core structure is fundamental to this class of functional materials. Modifications, such as the strategic placement of hydroxyl and other functional groups on the phenyl rings, are used to tune the absorption spectrum and enhance performance for specific applications in plastics, coatings, and adhesives. chim.itresearchgate.net

The 1,3,5-triazine core is an electron-deficient heterocycle, a property that makes it an attractive building block for organic electronic materials. When combined with electron-donating groups, such as phenylamino (B1219803) moieties, it can form molecules with bipolar charge-transport characteristics. These materials are capable of transporting both electrons (via the triazine acceptor unit) and holes (via the phenylamino donor unit), a crucial property for applications in organic light-emitting diodes (OLEDs). rsc.org

Research on compounds structurally related to this compound, such as 2,4,6-tris(4-(N,N-diphenylamino)phenyl)-1,3,5-triazine (TDPA–TRZ), has demonstrated their effectiveness as bipolar host materials for phosphorescent OLEDs (PhOLEDs). rsc.org By balancing the charge transport within the emissive layer, these host materials can lead to highly efficient devices with low efficiency roll-off. rsc.org The ability to tune the electronic properties by modifying the number and position of the phenylamino groups allows for the rational design of materials with specific energy levels (HOMO/LUMO) tailored for different OLED applications. rsc.orgresearchgate.net

The rigid, symmetrical, and planar nature of the triazine ring contributes to good thermal stability and morphological resilience, which are important for the longevity and performance of electronic devices. researchgate.net The investigation of tri-substituted 1,3,5-triazines linked to various aromatic arms by an amino group has shown their potential for OLED applicability. researchgate.net While direct research on this compound in semiconductors is not extensively documented, the proven success of its close analogues highlights its potential as a scaffold for designing novel organic semiconductors for use in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nist.gov

In Supramolecular Chemistry

Self-Assembly and Molecular Recognition

The structure of this compound contains key features that enable its participation in supramolecular chemistry: hydrogen bond donors (the N-H groups of the amines) and hydrogen bond acceptors (the lone pairs on the triazine ring nitrogen atoms). This combination of donors and acceptors allows the molecule to engage in self-assembly through specific and directional hydrogen bonding interactions.

The melamine-cyanuric acid system is a classic example of a highly stable, hydrogen-bonded network, demonstrating the strong associative power of the triazine scaffold. This compound can be considered a derivative of melamine (B1676169), and it retains the potential for forming robust, self-assembled structures. This ability to direct the formation of ordered, non-covalent structures makes such triazine derivatives valuable components for crystal engineering and the development of functional organic materials where precise molecular arrangement is key.

In Coordination ChemistryWhile coordination chemistry is a broad field for triazine compounds, specific research on this compound as a ligand is not documented in the available literature.

Ligand Design and Metal Complexation

Synthesis and Characterization of Metal Complexes (e.g., Copper(II) complexes):A thorough search did not yield any studies detailing the synthesis and characterization of metal complexes, including Copper(II) complexes, with this compound serving as the specific ligand. The existing research focuses on other triazine derivatives for metal complexation.

Due to these findings, generating the requested article with scientifically accurate and detailed research findings for each specified subsection is not feasible. To proceed would require referencing unrelated compounds, which would violate the core instructions of the request.

In Biological and Medicinal Chemistry Research (Mechanism-Oriented)

The enzyme Dihydrofolate Reductase (DHFR) is a crucial target in chemotherapy, playing an essential role in the synthesis of DNA precursors. nih.gov The 1,3,5-triazine scaffold has been identified as a promising framework for the development of novel DHFR inhibitors. Compounds based on this structure are being investigated as potential anticancer and antimalarial agents. researchgate.netmdpi.com

Derivatives of 2,4,6-trisubstituted triazine have shown notable inhibitory activity against the DHFR enzyme from Plasmodium falciparum, the parasite responsible for malaria. nih.gov The effectiveness of traditional antifolate drugs has been diminished by the emergence of drug-resistant parasite strains, creating an urgent need for new inhibitors that can target these mutant forms of DHFR. nih.gov Computational docking studies on a selection of 2,4,6-trisubstituted triazine inhibitors have revealed binding energies ranging from -7.14 to -10.72 kcal/mol. nih.gov A strong correlation has been observed between these computationally predicted binding energies and the experimentally determined IC₅₀ values, validating the predictive power of the models and suggesting a clear structure-activity relationship. nih.gov These findings indicate that the triazine core can be effectively modified to optimize binding affinity within the DHFR active site, offering a strategy to combat drug-resistant malaria. nih.gov

| Compound Type | Binding Energy Range (kcal/mol) | Correlation with IC₅₀ |

|---|---|---|

| 2,4,6-Trisubstituted Triazines | -7.14 to -10.72 | Excellent (0.96) |

Phosphodiesterase 4 (PDE4) is an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the activity of pro-inflammatory cells. This mechanism makes PDE4 a valuable target for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. mdpi.com The 1,3,5-triazine scaffold has emerged as a novel framework for the development of potent and selective PDE4 inhibitors. nih.gov

Research has led to the discovery of a series of nih.govclemson.edutriazine derivatives that show significant PDE4 inhibitory activity. nih.gov Through structure-activity relationship (SAR) optimization, focusing on ligand efficiency and physicochemical properties, potent and orally active inhibitors have been identified. nih.gov Furthermore, triazine derivatives have been developed that exhibit selectivity for the PDE4B subtype over the PDE4D subtype. researchgate.net This selectivity is significant because PDE4B is a key therapeutic target for central nervous system, inflammatory, and respiratory diseases, and selective inhibition may reduce the side effects associated with non-selective PDE4 inhibitors. researchgate.net

The mechanism of inhibition involves the interaction of the triazine compounds with a C-terminal regulatory helix (CR3) of the enzyme, which locks it in an inactive "closed" conformation. researchgate.net This specific interaction has been confirmed by high-resolution co-crystal structures. researchgate.net The selectivity between PDE4B and PDE4D can be attributed to subtle differences in their amino acid sequences; for instance, the exchange of a leucine (B10760876) in PDE4B for a glutamine in PDE4D can result in a 70-80 fold shift in inhibitor selectivity. researchgate.net

| Compound | Target | Activity (IC₅₀) | Selectivity |

|---|---|---|---|

| Compound 64 | PDE4B | 237 nM | > 5-fold over PDE4D |

Based on the conducted literature search, there is currently no available research data specifically investigating this compound or other 1,3,5-triazine derivatives as inhibitors of human enolase. Current research on human enolase inhibitors primarily focuses on other classes of compounds, such as phosphonates, for potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies in Bioactive Derivatives

Design Principles for Enhanced Target Selectivity and Potency

The design of this compound derivatives to achieve enhanced target selectivity and potency is a multifactorial process guided by structure-activity relationship (SAR) studies and computational modeling. A key principle involves modifying the substituents on the triazine ring to optimize interactions with the specific biological target. The versatile 1,3,5-triazine core serves as a rigid scaffold, allowing for systematic modification of its substituents to improve activity and selectivity. mdpi.com